An In-depth Technical Guide to the Synthesis and Literature of 2,6-Diaminopyrimidin-4(3H)-one
An In-depth Technical Guide to the Synthesis and Literature of 2,6-Diaminopyrimidin-4(3H)-one
An important clarification regarding your request: The CAS number 5407-04-5 provided corresponds to 3-Dimethylaminopropyl chloride hydrochloride . The chemical name, 2,6-Diamino-4,5-dihydro-4-oxopyrimidine , refers to a different chemical entity.
This guide will focus on the synthesis and literature review for 2,6-Diaminopyrimidin-4(3H)-one (also known as 2,6-diamino-4-hydroxypyrimidine), which is the common and stable tautomer of the requested 2,6-Diamino-4,5-dihydro-4-oxopyrimidine. This compound is a key intermediate in the synthesis of various biologically active molecules.
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 2,6-Diaminopyrimidin-4(3H)-one. It is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Chemical Properties and Identification
| Property | Value | Reference |
| Chemical Name | 2,6-Diaminopyrimidin-4(3H)-one | |
| Synonyms | 2,6-Diamino-4-hydroxypyrimidine | [1][2] |
| CAS Number | 143504-99-8 | [3] |
| Molecular Formula | C₄H₆N₄O | [3] |
| Molecular Weight | 126.12 g/mol | [3] |
| Appearance | White solid | [4] |
| Melting Point | >250 °C | [5] |
Synthesis of 2,6-Diaminopyrimidin-4(3H)-one
A common and efficient method for the synthesis of 2,6-Diaminopyrimidin-4(3H)-one involves the condensation of guanidine with an active methylene compound, typically a cyanoacetate derivative.
Reaction Scheme:
Figure 1: Synthesis of 2,6-Diaminopyrimidin-4(3H)-one.
Experimental Protocol:
A detailed experimental protocol for the synthesis of 2,6-Diaminopyrimidin-4(3H)-one is described as follows:
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To a stirred solution of sodium methoxide (10.46 mol) in methanol (2 L) at a temperature below 20°C, add guanidinium chloride (5.23 mol) and methyl cyanoacetate (5.49 mol).
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The reaction mixture is stirred for 15 minutes at 10-20°C.
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The mixture is then heated to reflux and maintained at this temperature for 8 hours.
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After the reaction is complete, the solvent is removed by distillation under vacuum at a temperature below 60°C.
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Water (2 L) is added to the resulting residue.
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The pH of the reaction mass is adjusted to 7-8 using concentrated HCl (approximately 550 mL).
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The precipitated product is collected by filtration, washed with water, and dried to yield 2,6-Diaminopyrimidin-4(3H)-one.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 94% | |
| Melting Point | 286-287 °C (decomposed) | |
| ¹H-NMR (400 MHz, DMSO-d₆) | δ 5.69 (s, 1H), 6.31 (s, 2H), 6.57 (s, 2H) |
Literature Review and Applications
2,6-Diaminopyrimidin-4(3H)-one is a versatile intermediate in the synthesis of a wide range of biologically active compounds, particularly in the development of pharmaceuticals.
3.1. Intermediate in Pharmaceutical Synthesis:
This pyrimidine derivative is a crucial building block for the synthesis of various therapeutic agents. A notable application is in the synthesis of Minoxidil , a potent antihypertensive agent also widely used for treating alopecia.[1] The synthesis of Minoxidil from 2,6-Diaminopyrimidin-4(3H)-one involves a multi-step process.
Figure 2: Synthetic pathway to Minoxidil.
Furthermore, 2,6-diaminopyrimidin-4(3H)-one serves as a starting material for the synthesis of substituted pyrrolo[2,3-d]pyrimidines, which are key components in the creation of antifolate drugs like Pemetrexed .[6] Pemetrexed is a multi-targeted antifolate used in the treatment of various cancers.
3.2. Biological Activities of Derivatives:
Derivatives of 2,6-diaminopyrimidine exhibit a broad spectrum of biological activities. These include:
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Anticancer Activity: Diaminopyrimidine derivatives have been designed and synthesized as potent inhibitors of Focal Adhesion Kinase (FAK), a protein involved in tumor development.[7] Some of these compounds have shown significant antiproliferative activities against cancer cell lines.[7]
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Antitubercular Activity: Novel 2,4-diaminopyrimidine derivatives have been synthesized and evaluated for their anti-tubercular properties.[4]
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Antiviral and Antitumor Agents: The 2,6-diamino substitution pattern on the pyrimidine ring is associated with potential antiviral and antitumor properties.[3]
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Dihydrofolate Reductase (DHFR) Inhibitors: Many derivatives of diaminopyrimidines are known to be potent inhibitors of dihydrofolate reductase, an enzyme crucial for the synthesis of nucleic acids and amino acids.[8] This makes them effective as antimicrobial and anticancer agents.
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Kinase Inhibitors: The diaminopyrimidine scaffold is a common feature in various kinase inhibitors, which are a major class of targeted cancer therapies.[7]
Experimental Workflow for Biological Evaluation:
The biological evaluation of newly synthesized diaminopyrimidine derivatives typically follows a structured workflow.
Figure 3: Drug discovery workflow for diaminopyrimidine derivatives.
Conclusion
2,6-Diaminopyrimidin-4(3H)-one is a fundamentally important heterocyclic compound with significant applications in medicinal chemistry and drug development. Its straightforward synthesis and versatile reactivity make it an invaluable starting material for the creation of a diverse array of biologically active molecules. The continued exploration of new derivatives based on this pyrimidine scaffold holds considerable promise for the discovery of novel therapeutic agents targeting a range of diseases, including cancer and infectious diseases. The development of more efficient and environmentally friendly synthetic routes to this key intermediate will further enhance its utility in the pharmaceutical industry.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 3. lookchem.com [lookchem.com]
- 4. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives [mdpi.com]
